2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE
Overview
Description
2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is a complex organic compound with a unique structure that combines nitro, phenylethyl, and piperazine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the nitration of aniline derivatives to introduce the nitro group. This is followed by the alkylation of the aniline with 2-phenylethyl bromide under basic conditions to form the phenylethyl aniline derivative. The final step involves the coupling of this intermediate with 4-[4-(propan-2-yl)benzoyl]piperazine under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for nitration and alkylation steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., AlCl3), nitric acid for nitration.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Oxidation: Ketones or carboxylic acids.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of nitroaromatic compounds with biological systems, including their metabolism and toxicity.
Mechanism of Action
The mechanism of action of 2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as neurotransmitter receptors or enzymes, through its piperazine and phenylethyl groups. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-NITRO-N-(1-PHENYLETHYL)ANILINE: Similar structure but lacks the piperazine and benzoyl groups.
Phenoxyacetamide Derivatives: These compounds share the phenoxy group and have been studied for their pharmacological activities.
Uniqueness
2-NITRO-N-(2-PHENYLETHYL)-5-{4-[4-(PROPAN-2-YL)BENZOYL]PIPERAZIN-1-YL}ANILINE is unique due to
Properties
IUPAC Name |
[4-[4-nitro-3-(2-phenylethylamino)phenyl]piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O3/c1-21(2)23-8-10-24(11-9-23)28(33)31-18-16-30(17-19-31)25-12-13-27(32(34)35)26(20-25)29-15-14-22-6-4-3-5-7-22/h3-13,20-21,29H,14-19H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAYJMGMMOPFICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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